Antithrombotic Efficacy in Canine Coronary Thrombosis: Pelrinone vs. Zomepirac and Vehicle Control
In a direct head-to-head comparison using a canine model of electrically-induced coronary endothelial injury, pelrinone (5.0 mg/kg i.v.) reduced thrombus mass to 21.3 ± 8.3 mg compared to 10.3 ± 3.3 mg for the positive control zomepirac (10 mg/kg i.v.) and 32.0 ± 5.8 mg for vehicle-treated animals [1]. Pelrinone decreased the incidence of complete coronary occlusion to 50%, whereas zomepirac reduced occlusion incidence to 37.5%, and vehicle-treated animals exhibited a 90% occlusion rate [1]. Additionally, pelrinone inhibited platelet aggregation to collagen by 80%, to ADP by 54%, and to arachidonic acid by 87% of baseline [1]. This study also demonstrated that co-administration of pelrinone with the α2-adrenergic antagonist yohimbine further reduced thrombus mass to 1.0 ± 0.5 mg and completely eliminated coronary occlusion (0% incidence) [1].
| Evidence Dimension | Thrombus Mass Reduction (Canine Coronary Thrombosis Model) |
|---|---|
| Target Compound Data | 21.3 ± 8.3 mg (pelrinone 5.0 mg/kg i.v.) |
| Comparator Or Baseline | Zomepirac: 10.3 ± 3.3 mg (10 mg/kg i.v.); Vehicle: 32.0 ± 5.8 mg |
| Quantified Difference | Pelrinone reduced thrombus mass by 33% relative to vehicle; zomepirac reduced by 68%. Pelrinone + yohimbine reduced thrombus mass by 97% relative to vehicle. |
| Conditions | Canine model of coronary thrombosis using electrical current-induced endothelial injury; thrombus mass measured post-experiment; n=8-10 per group |
Why This Matters
Pelrinone provides intermediate antithrombotic efficacy as a standalone agent with pronounced synergistic potential when combined with α2-adrenergic antagonists, offering a distinct pharmacological profile for thrombosis research compared to NSAID-based positive controls like zomepirac.
- [1] Kitzen JM, et al. Potentiation of phosphodiesterase inhibitor antithrombotic activity with alpha-2 adrenergic blockade. Life Sci. 1991;48(8):727-34. doi: 10.1016/0024-3205(91)90548-p. PMID: 1671293. View Source
